1,3-Bis(tosyloxy)-2,2-dimethylpropane

描述

General Overview of p-Toluenesulfonate Esters in Organic Chemistry

In the field of organic chemistry, the transformation of functional groups is a fundamental concept. Alcohols, while abundant, are often challenging reactants because the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions. To overcome this, chemists convert the hydroxyl group into a sulfonate ester, with the p-toluenesulfonate, or tosylate (TsO-), ester being one of the most widely used. masterorganicchemistry.com

p-Toluenesulfonic acid is a strong organic acid, meaning its conjugate base, the tosylate anion, is very stable and therefore an excellent leaving group. wikipedia.orgwikipedia.org The stability is attributed to the delocalization of the negative charge across the sulfonyl group's three oxygen atoms. masterorganicchemistry.com The preparation of a tosylate ester is typically achieved by reacting an alcohol with 4-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. masterorganicchemistry.comchemicalbook.com This conversion transforms the poor leaving group (-OH) into an excellent one (-OTs), facilitating subsequent nucleophilic substitution or elimination reactions. chemicalbook.com Alkyl tosylates are effective alkylating agents due to the electron-withdrawing nature of the tosyl group. chemicalbook.com Furthermore, the tosylation process followed by reduction can be employed for the deoxygenation of alcohols. wikipedia.org

Structural Characteristics of the 2,2-Dimethylpropane-1,3-diyl Bis(4-methylbenzenesulfonate) Scaffold

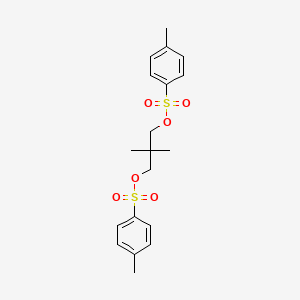

The compound 1,3-Bis(tosyloxy)-2,2-dimethylpropane, systematically named 2,2-dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate), is built upon a neopentyl glycol (2,2-dimethylpropane-1,3-diol) core. wikipedia.orgnih.gov This scaffold possesses distinct structural features that dictate its chemical behavior.

The central carbon atom is quaternary, bonded to two methyl groups and two methylene (B1212753) groups (-CH₂-), which are in turn attached to the tosyloxy groups. This gem-dimethyl arrangement, characteristic of neopentyl structures, introduces significant steric hindrance around the reaction centers. researchgate.net This bulk can influence the kinetics and outcome of substitution reactions. The molecule possesses two tosylate groups, making it a bifunctional, or two-handed, electrophile.

Below are the key chemical properties of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate |

| Synonyms | 2,2-Dimethyl-1,3-propanediol Ditosylate, Neopentyl Glycol Ditosylate |

| CAS Number | 22308-12-9 |

| Molecular Formula | C₁₉H₂₄O₆S₂ |

| Molecular Weight | 412.52 g/mol |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 119.0 to 123.0 °C |

| Boiling Point | 568.9 °C at 760 mmHg |

| Flash Point | 297.9 °C |

| Density | 1.254 g/cm³ |

Historical Context and Significance as a Bifunctional Reagent in Academic Research

The significance of this compound in academic research lies in its identity as a bifunctional alkylating agent. Such reagents are crucial for constructing larger molecules from smaller, simpler precursors, particularly in the synthesis of cyclic compounds. The presence of two leaving groups allows the molecule to react with a dinucleophile in a sequential or one-pot reaction to form a ring structure.

A primary application for bifunctional electrophiles, such as glycol ditosylates, is in the synthesis of macrocycles like crown ethers. nih.govkyoto-u.ac.jp In a typical Williamson ether synthesis approach to crown ethers, a diol is reacted with a ditosylate under basic conditions. youtube.com While specific examples in top-tier literature for the use of neopentyl glycol ditosylate in this context are less common than for its simpler analogue, ethylene (B1197577) glycol ditosylate, its structural design makes it a valuable reagent for creating macrocycles with specific conformational properties.

The 2,2-dimethylpropane spacer is not merely a linker; it acts as a "conformational lock." The gem-dimethyl effect, a principle in organic chemistry, suggests that the bulky methyl groups can restrict bond rotation in the resulting macrocycle. This pre-organization of the cyclic structure can enhance its ability to selectively bind specific cations or guest molecules, a key principle in host-guest chemistry and the design of synthetic ionophores. youtube.com Therefore, the historical and ongoing significance of this reagent is tied to its use as a specialized building block for creating sterically constrained cyclic architectures in synthetic chemistry.

Structure

3D Structure

属性

IUPAC Name |

[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6S2/c1-15-5-9-17(10-6-15)26(20,21)24-13-19(3,4)14-25-27(22,23)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISGCCLDDOYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295012 | |

| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22308-12-9 | |

| Record name | 22308-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Tosyloxy 2,2 Dimethylpropane

Conventional Synthetic Routes from 2,2-Dimethylpropane-1,3-diol and Tosyl Chloride

The primary and most conventional method for synthesizing 1,3-Bis(tosyloxy)-2,2-dimethylpropane involves the reaction of 2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, with p-toluenesulfonyl chloride (tosyl chloride). This reaction is a classic example of O-tosylation, where the hydroxyl groups of the diol are converted into tosylate esters.

The synthesis is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Pyridine and triethylamine are commonly used bases for this purpose. The reaction is generally performed in an anhydrous solvent, such as dichloromethane or chloroform, to prevent hydrolysis of the tosyl chloride and the tosylate product.

The general reaction scheme proceeds as follows: 2,2-dimethylpropane-1,3-diol is dissolved in the chosen solvent along with the base. Tosyl chloride, often dissolved in the same solvent, is then added dropwise to the solution, typically under cooled conditions (e.g., an ice bath) to manage the exothermic nature of the reaction. prepchem.comorgsyn.org After the addition is complete, the mixture is often stirred for an extended period, sometimes overnight, at room temperature to ensure the reaction goes to completion. prepchem.comorgsyn.org

Workup of the reaction mixture generally involves washing with aqueous solutions to remove the base's salt (e.g., pyridinium chloride or triethylammonium chloride) and any excess reagents. This can include washes with dilute acid (like HCl), a saturated sodium bicarbonate solution, and brine. orgsyn.orgorgsyn.org The final product is then isolated from the organic layer after drying and removal of the solvent, often yielding a solid that can be further purified by recrystallization.

| Reagent/Condition | Role/Parameter | Typical Implementation |

| Starting Material | Diol | 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) |

| Reagent | Tosylating Agent | p-Toluenesulfonyl chloride (Tosyl Chloride) |

| Base | Acid Scavenger | Pyridine or Triethylamine orgsyn.orgorgsyn.org |

| Solvent | Reaction Medium | Anhydrous Dichloromethane or Chloroform prepchem.comorgsyn.org |

| Temperature | Reaction Control | Initial cooling (0 °C), followed by stirring at room temperature prepchem.comorgsyn.org |

| Reaction Time | Completion | Several hours to overnight prepchem.com |

| Workup | Purification | Aqueous washes (HCl, NaHCO₃, Brine), Drying, and Solvent Evaporation orgsyn.orgorgsyn.org |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

In academic and research settings, optimizing the synthesis of this compound is crucial for maximizing both the yield and purity of the final product. High purity, often exceeding 98%, is essential for subsequent reactions or material studies. tcichemicals.comtcichemicals.com Optimization focuses on several key parameters:

Stoichiometry: While a 1:2 molar ratio of diol to tosyl chloride is theoretically required, a slight excess of tosyl chloride is often used to ensure complete conversion of both hydroxyl groups and to account for any potential hydrolysis of the reagent. However, a large excess can complicate purification by leaving unreacted tosyl chloride, which can be difficult to separate from the product.

Base Selection and Stoichiometry: The choice of base is critical. Pyridine can sometimes act as a nucleophilic catalyst, but triethylamine is also commonly employed. orgsyn.org Using a sufficient amount of base is necessary to neutralize all the generated HCl. The formation of a precipitate (the amine hydrochloride salt) during the reaction is a common indicator of its progress. orgsyn.org

Temperature Control: Precise temperature control is vital. The initial addition of tosyl chloride is performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. prepchem.comorgsyn.org Allowing the reaction to slowly warm to room temperature and stir for an extended period ensures high conversion without promoting decomposition.

Purification Method: Recrystallization is the most common method for purifying the crude product. The choice of solvent for recrystallization is determined by the solubility of the ditosylate and its impurities. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at cooler temperatures, allowing for the formation of well-defined crystals upon cooling. The formation of a white crystalline solid is expected. tcichemicals.comtcichemicals.com

Through careful control of these conditions, yields for this tosylation reaction can be very high, often reported to be in excess of 90%.

Advanced Characterization Techniques for Confirming Synthetic Products in Research

Confirmation of the successful synthesis of this compound and assessment of its purity require the use of several advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural confirmation.

In the ¹H NMR spectrum, characteristic signals would include peaks for the aromatic protons of the two tosyl groups, a singlet for the methyl protons of the tosyl groups (typically around 2.4 ppm), a singlet for the two equivalent methyl groups on the central carbon of the propane backbone, and a signal for the methylene (B1212753) (-CH₂-) protons adjacent to the tosylate oxygen atoms.

The ¹³C NMR spectrum provides further confirmation, showing distinct signals for the carbons of the neopentyl core, the carbons of the tosyl groups (including the methyl, aromatic, and sulfonate-linked carbons), with the carbons attached to the oxygen atoms appearing in the δ ~55–60 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The most diagnostic peaks for a tosylate ester are the strong, characteristic stretching vibrations of the sulfonyl group (S=O), which typically appear around 1360 cm⁻¹ and 1175 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete conversion of the starting diol's hydroxyl groups.

Melting Point Analysis: A sharp and well-defined melting point is a strong indicator of high purity for a crystalline solid. The reported melting point for this compound is in the range of 119.0 °C to 123.0 °C. tcichemicals.comtcichemicals.comtcichemicals.com A broad melting range would suggest the presence of impurities.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and sulfur in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula (C₁₉H₂₄O₆S₂) to verify the empirical formula and purity of the product.

Gas Chromatography (GC): Purity can also be quantitatively assessed using gas chromatography, with a product purity of greater than 98% being a common standard for commercial samples. tcichemicals.comtcichemicals.com

| Technique | Purpose | Expected Result for this compound |

| ¹H NMR | Structural Elucidation | Signals for tosyl aromatic protons, tosyl methyl protons (~2.4 ppm), neopentyl methyl protons, and methylene (-CH₂O-) protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to neopentyl and tosyl carbons, with -CH₂O- carbons around 55-60 ppm. |

| FT-IR | Functional Group Identification | Strong S=O stretches (~1360 cm⁻¹ and ~1175 cm⁻¹); absence of broad O-H stretch. |

| Melting Point | Purity Assessment | Sharp melting point in the range of 119.0-123.0 °C. tcichemicals.comtcichemicals.com |

| Elemental Analysis | Empirical Formula Verification | Experimental %C, %H, %S values match theoretical values for C₁₉H₂₄O₆S₂. |

| Gas Chromatography (GC) | Quantitative Purity | Purity typically >98.0%. tcichemicals.comtcichemicals.com |

Reactivity Profiles and Mechanistic Investigations of 1,3 Bis Tosyloxy 2,2 Dimethylpropane

Nucleophilic Substitution Reactions Involving Tosylate Leaving Groups

The tosylate group is an excellent leaving group in nucleophilic substitution reactions because the resulting tosylate anion is stabilized by resonance. In the case of 1,3-Bis(tosyloxy)-2,2-dimethylpropane, the presence of two tosylate groups on a neopentyl skeleton presents unique challenges and opportunities for chemical transformations. The neopentyl structure is known to significantly slow the rates of nucleophilic substitution reactions. This is primarily due to the steric hindrance posed by the bulky tert-butyl group, which impedes the backside attack required for a typical SN2 mechanism, even though the leaving groups are attached to primary carbons.

Kinetic studies are crucial for understanding the reactivity of substrates in nucleophilic substitution reactions. For compounds with a neopentyl skeleton, the choice of leaving group has a profound impact on the reaction rate. Research comparing various leaving groups on neopentyl structures has shown that tosylates are less reactive than corresponding iodides and bromides in nucleophilic substitution reactions.

A study investigating the kinetics of reactions between various 1,1,1-tris(X-methyl)ethane derivatives and sodium azide in deuterated dimethylsulfoxide (DMSO) at 100 °C provided quantitative insights into the relative reactivity of different leaving groups. The results demonstrated that derivatives with monoatomic leaving groups like iodide and bromide are more reactive than those with p-toluenesulfonate (tosylate) and methanesulfonate. As anticipated, trifluoromethanesulfonate (triflate) was identified as the most effective leaving group for nucleophilic substitution on the sterically hindered neopentyl skeleton. masterorganicchemistry.com

Below is an interactive data table summarizing the comparative reactivity of leaving groups on a neopentyl framework.

| Leaving Group (X) | Relative Reactivity Order | Reference |

|---|---|---|

| Trifluoromethanesulfonate (Triflate) | Most Reactive | masterorganicchemistry.com |

| Iodide | More Reactive than Tosylate | masterorganicchemistry.com |

| Bromide | More Reactive than Tosylate | masterorganicchemistry.com |

| p-Toluenesulfonate (Tosylate) | Less Reactive than Halides | masterorganicchemistry.com |

| Methanesulfonate (Mesylate) | Less Reactive than Halides | masterorganicchemistry.com |

| Chloride | Least Reactive | masterorganicchemistry.com |

The reactivity of this compound is heavily governed by a combination of electronic and steric effects. The polar carbon-sulfur bond in the tosylate group makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. However, the reaction pathway is dominated by the steric hindrance of the neopentyl group.

The bulky tert-butyl moiety effectively shields the electrophilic primary carbon centers, making the backside approach required for an SN2 reaction extremely difficult. masterorganicchemistry.comorgosolver.com This steric hindrance is the primary reason why neopentyl bromide reacts approximately 105 times slower than other primary alkyl bromides under SN2 conditions. masterorganicchemistry.com The neopentyl group experiences a significant steric decompression during the transition from the starting complex to the transition state in an SN2 reaction. clockss.org This high activation energy barrier makes the direct SN2 pathway kinetically unfavorable. Consequently, reactions that might otherwise proceed readily via an SN2 mechanism are significantly retarded or may follow alternative pathways.

The unique structure of this compound can lead to divergent synthetic outcomes depending on the reaction conditions and the nature of the nucleophile. While direct bimolecular substitution is slow, intramolecular reactions can become competitive.

For instance, when neopentyl tosylates react with alcoholates, an unexpected side product, an oxetane derivative, can become the main product. chemistrysteps.com This outcome is attributed to the nucleophilic attack of the alcoholate on the sulfur atom of the tosylate group, rather than the sterically hindered electrophilic carbon. The resulting intermediate alcoholate can then undergo an intramolecular nucleophilic substitution (a Williamson ether synthesis-type reaction) to form the stable four-membered oxetane ring. chemistrysteps.com This represents a clear diversion from the expected intermolecular substitution product, showcasing how controlling the reaction conditions can lead to complex cyclic structures.

Elimination Reactions Mediated by the Bis-Tosylate Structure

Elimination reactions, such as E1 and E2, typically require the presence of a hydrogen atom on a carbon adjacent (in the beta-position) to the carbon bearing the leaving group. In the structure of this compound, the tosylate groups are attached to primary carbons. The adjacent carbon is the central quaternary carbon of the neopentyl core. This central carbon has no hydrogen atoms attached to it.

Due to the absence of β-hydrogens on the neopentyl skeleton, standard E1 and E2 elimination pathways to form a carbon-carbon double bond within the neopentyl core are structurally impossible. While tosylates are generally good substrates for elimination reactions when β-hydrogens are available, masterorganicchemistry.comorgosolver.com the specific substitution pattern of this compound precludes this reactivity. Therefore, reactions with strong, sterically hindered bases that might typically favor elimination are unlikely to yield alkene products via conventional mechanisms.

Rearrangement Pathways Involving the Tosyloxyl Moiety

The neopentyl skeleton is classic for its propensity to undergo rearrangement during substitution reactions that proceed through a carbocation intermediate (SN1 mechanism). vedantu.com If one of the tosylate groups were to depart, it would form a primary carbocation. This highly unstable intermediate would rapidly rearrange, typically via a 1,2-methyl shift, to form a more stable tertiary carbocation. This rearrangement would lead to products with a rearranged carbon skeleton, such as a tert-amyl structure.

However, it has been demonstrated that this rearrangement can be completely suppressed under certain conditions. Studies have shown that (S)-Neopentyl-1-d tosylate undergoes substitution with a variety of strong nucleophiles (such as F-, Cl-, Br-, I-, CN-, N3-) in the solvent hexamethylphosphoramide (HMPA) to give chiral neopentyl products without any detectable rearrangement. acs.org This indicates that in a highly polar aprotic solvent with a potent nucleophile, the reaction proceeds via a direct SN2 displacement, despite the steric hindrance, thereby avoiding the formation of a carbocation intermediate and its subsequent rearrangement. The choice of reaction pathway—rearrangement versus direct substitution—is therefore highly dependent on the reaction conditions.

Catalytic Transformations Utilizing this compound as a Substrate

As a difunctional electrophile, this compound serves as a valuable substrate and building block in the synthesis of more complex molecular architectures, particularly macrocycles. whiterose.ac.ukresearchgate.net Macrocyclic compounds are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov

In these syntheses, the bis-tosylate acts as a rigid linker, reacting with dinucleophiles in cyclization reactions. For example, it can be reacted with diamines, dithiols, or diols under high-dilution conditions to form macrocyclic ethers, thioethers, or amines. The two tosylate groups allow for the formation of two new bonds, closing a ring structure that incorporates the 2,2-dimethylpropane unit. The synthesis of these macrocycles is a key transformation where this compound is the central substrate, enabling the construction of complex, pre-organized structures that can be used as ligands, host molecules in supramolecular chemistry, or as scaffolds for drug discovery. whiterose.ac.ukresearchgate.net

Strategies for Macrocyclization and Combinatorial Library Synthesis

The precise spatial arrangement of the two electrophilic sites in this compound makes it a strategic reagent for synthesizing macrocycles, which are attractive modalities in drug development. Its application extends to high-throughput synthesis, enabling the rapid generation of large, diverse chemical libraries for screening against biological targets.

The fundamental strategy for macrocyclization using bis-electrophilic reagents involves bridging two nucleophilic centers within a single precursor molecule or between two different molecules. Reagents like this compound serve as linkers that enforce a specific conformation and size upon the resulting macrocycle. The reaction typically involves the simultaneous or sequential nucleophilic attack by groups such as amines, thiols, or hydroxyls on the electrophilic carbon atoms, displacing the tosylate leaving groups to form a cyclic structure.

This approach is a cornerstone of modern synthetic strategies for creating macrocyclic peptides and peptidomimetics. In a typical implementation, a linear peptide precursor containing two nucleophilic side chains (e.g., lysine and cysteine) is treated with a bis-electrophile. The high-dilution principle is often employed to favor intramolecular cyclization over intermolecular polymerization. The choice of the bis-electrophilic linker is critical as it dictates the ring size, rigidity, and functionality of the final macrocycle.

| Reagent Type | Nucleophile Pair | Resulting Linkage |

| Bis-haloacetamide | Thiol, Amine | Thioether, Amine |

| Ditosylate | Diol, Diamine | Ether, Amine |

| Diisocyanate | Diol, Diamine | Urethane, Urea |

This interactive table showcases common bis-electrophilic reagent types and their corresponding nucleophilic partners in macrocyclization reactions.

Combinatorial chemistry leverages high-throughput synthesis to rapidly generate vast libraries of compounds, which is a powerful tool for drug discovery. nih.gov The "split-pool" synthesis strategy and parallel synthesis are common methods for creating these libraries. nih.gov The use of bis-electrophiles like this compound fits seamlessly into these workflows.

A notable strategy involves a three-component reaction sequence where a set of core molecules, each bearing a nucleophile, is first reacted with a diverse set of building blocks containing a second nucleophile. nih.gov In the final step, this library of linear precursors is treated with a panel of bis-electrophilic linkers in a combinatorial fashion to induce macrocyclization. nih.gov This approach allows for the exponential expansion of the chemical space explored. For instance, reacting 15 bromoacetamide-activated tripeptides with 42 different amines and cyclizing the resulting products with 6 distinct bis-electrophiles can generate a library of 3,780 unique macrocycles with minimal operational effort. nih.gov This method eliminates the need for intermediate purification steps, making it highly efficient for generating large libraries for screening against biological targets like proteases. nih.gov

Construction of Diverse Heterocyclic and Polycyclic Systems

The utility of this compound extends to the synthesis of a wide array of cyclic structures beyond macrocycles. It serves as a versatile C5 synthon for constructing saturated heterocycles and for linking pre-existing rings to form complex polycyclic systems.

The 1,3-dioxane ring is a common structural motif in natural products and is frequently used as a protecting group for 1,3-diols or carbonyl compounds in organic synthesis. researchgate.net The direct precursor to this compound, 2,2-dimethyl-1,3-propanediol, is the key building block for forming the corresponding 1,3-dioxane. The synthesis is typically achieved through an acid-catalyzed acetalization reaction between the diol and an aldehyde or ketone. ijapbc.com

While the ditosylate itself is not used to form the dioxane ring, its precursor diol is essential for this transformation. For example, in a synthetic route toward cephalosporolide natural products, a 1,3-dioxane was formed from a diol intermediate to protect and control the stereochemistry of subsequent reactions. chim.it Furthermore, synthetic strategies exist where a polyol is first converted into a 1,3-dioxane, leaving a free hydroxyl group which is then activated by conversion to a tosylate. This tosylated dioxane can then undergo nucleophilic substitution to build more complex molecules, demonstrating the synergy between dioxane formation and tosylate chemistry. researchgate.net

As a bis-alkylating agent, this compound can react with various dinucleophiles to form saturated, non-aromatic heterocyclic rings. The reaction with a primary diamine, for instance, would yield a substituted 1,5-diazocane, an eight-membered nitrogen-containing heterocycle. Similarly, reaction with a dithiol or a diol would produce the corresponding eight-membered dithiane or dioxane derivatives, respectively. This strategy provides a straightforward pathway to medium-sized rings, which can be challenging to synthesize. mdpi.com

The compound can also be used to construct polycyclic systems by bridging two cyclic molecules that each contain a nucleophilic handle. For example, reacting two molecules of a hydroxyl-substituted isoquinoline with this compound would tether the two heterocyclic units, creating a larger, more complex polycyclic architecture. Such reactions are pivotal in creating novel scaffolds for medicinal chemistry and materials science. One-pot, multi-component reactions that lead to the formation of novel hexacyclic ring systems have been developed, showcasing the complexity achievable through cyclization strategies. nih.gov

Role in Natural Product Synthesis and Analogue Development

The structural rigidity and defined stereochemistry of the 2,2-dimethyl-1,3-propane (neopentyl) unit make this compound and its precursor diol valuable components in the total synthesis of natural products and the development of their analogues.

The tosylate group is a frequently used activating group in the synthesis of complex molecules. For instance, in the development of analogues of biologically active glycosphingolipids, a primary alcohol on a lactose precursor was selectively converted to a tosylate. mdpi.com This tosylate then underwent smooth nucleophilic substitution with sodium azide, a key step in introducing a functional handle for "click chemistry." This azide-labeled analogue serves as a versatile platform for further functionalization to probe biological processes. mdpi.com This two-step sequence of tosylation followed by substitution is a cornerstone of analogue development.

In the context of total synthesis, intermediates containing the neopentyl glycol core have been utilized. During the synthesis of cephalosporolides E and F, a complex diol was protected as a 1,3-dioxane, derived from a structure akin to a substituted 1,3-propanediol. chim.it This highlights the role of the core diol structure in managing stereochemistry and protecting reactive groups during a multi-step synthesis. The ability to introduce the neopentyl spacer or to use tosylates for key bond-forming steps allows chemists to build up the carbon skeleton of complex natural products and to generate diverse analogues for structure-activity relationship (SAR) studies, which is essential for optimizing the pharmacological properties of lead compounds.

Concluding Remarks and Future Research Perspectives

Current Impact on Modern Synthetic Methodology

1,3-Bis(tosyloxy)-2,2-dimethylpropane has established itself as a valuable C5 building block, primarily owing to its utility as a bifunctional electrophile. The presence of two tosylate groups allows for sequential or double displacement reactions, enabling the formation of diverse cyclic and acyclic structures.

A cornerstone application of this compound is in the synthesis of gem-disubstituted cyclopropanes. The reaction of this compound with carbanions derived from active methylene (B1212753) compounds, such as malononitrile, leads to the formation of a five-membered ring intermediate, which subsequently undergoes intramolecular cyclization to afford the corresponding cyclopropane derivative. This methodology has been particularly effective in the preparation of 2,2-dialkylcyclopropane nitriles. For instance, the reaction with potassium cyanide has been shown to produce 2,2-dimethylcyclopropane nitrile in good yield.

The steric bulk of the neopentyl group plays a crucial role in directing the outcome of these reactions. While it significantly retards the rate of bimolecular nucleophilic substitution (SN2) reactions, it also disfavors competing elimination pathways, often leading to cleaner reaction profiles. This steric hindrance is a double-edged sword; while it slows down reactions, it can also impart a degree of selectivity.

The utility of this compound extends to its role as a linker or spacer molecule in the synthesis of more complex architectures. Its rigid neopentyl core can be used to introduce a well-defined structural element into a target molecule, influencing its conformation and properties.

Table 1: Applications of this compound in Cyclopropane Synthesis

| Nucleophile | Product | Key Features |

| Potassium Cyanide | 2,2-Dimethylcyclopropane nitrile | Efficient synthesis of a gem-dimethylcyclopropane ring. |

| Malonate Esters | Diethyl 3,3-dimethylcyclopropane-1,1-dicarboxylate | Formation of a cyclopropane ring with further functionalization potential. |

| Nitroalkane Anions | 1,1-Dimethyl-2-nitrocyclopropane | Introduction of a nitro group for subsequent transformations. |

Emerging Applications and Development of Novel Derivatives

While the classical applications of this compound are well-established, recent research has begun to explore its potential in more contemporary areas of chemical science. The development of novel derivatives and the exploration of its use in supramolecular chemistry and medicinal chemistry are particularly noteworthy.

One promising area is the use of the neopentyl glycol scaffold, the precursor to this compound, in the development of theranostic agents. The inherent stability of the neopentyl group makes it an attractive core for designing molecules that can carry both a diagnostic radioisotope and a therapeutic agent. For example, radiohalogenated neopentyl glycol derivatives have shown high in vivo stability, suggesting their potential in targeted radiotherapy and medical imaging.

Furthermore, the bifunctional nature of this compound makes it a prime candidate for the synthesis of macrocyclic compounds, such as crown ethers and cryptands. These molecules are of significant interest due to their ability to selectively bind ions and small molecules, with applications in sensing, catalysis, and separation science. By reacting the ditosylate with various di-nucleophiles, such as diamines or diols, macrocycles incorporating the rigid 2,2-dimethylpropane unit can be constructed. While specific examples utilizing this compound in this context are emerging, the general strategy of using ditosylates for macrocyclization is well-documented.

The development of novel derivatives of this compound is also an active area of research. By modifying the tosyl groups or the neopentyl core, researchers can fine-tune the reactivity and physical properties of the molecule. For instance, replacing the tosylates with other leaving groups could alter the reaction kinetics, while introducing functional groups onto the methyl substituents could allow for further chemical transformations.

Table 2: Potential Emerging Applications and Derivative Classes

| Application Area | Derivative/Concept | Potential Impact |

| Medicinal Chemistry | Radiohalogenated neopentyl glycol derivatives | Development of stable theranostic agents for cancer treatment and diagnosis. |

| Supramolecular Chemistry | Macrocycles (Crown ethers, Cryptands) | Creation of novel host-guest systems for sensing and separation. |

| Materials Science | Polymer building block | Incorporation of the rigid neopentyl unit to control polymer architecture and properties. |

Unexplored Reactivity and Unanswered Mechanistic Questions in the Field

Despite its utility, the reactivity of this compound and other neopentyl systems is not fully understood, presenting several avenues for future investigation. The extreme steric hindrance at the β-carbon atom poses significant challenges to classical substitution reaction models and raises fundamental questions about reaction mechanisms.

The SN2 reaction at a neopentyl center is notoriously slow. This has been attributed to the steric bulk of the tert-butyl group, which hinders the backside attack of the nucleophile. Computational studies have provided a more nuanced understanding of this phenomenon, quantifying the steric energy penalty in the transition state. For the neopentyl moiety, a significant steric relief of -18.0 kcal/mol is observed upon reaching the transition state, which is more prominent than in less hindered substrates. nih.gov This suggests a complex interplay of steric and electronic factors that warrants further investigation. The exact nature of the transition state, including the degree of bond breaking and bond making, remains an area of active theoretical and experimental research.

Furthermore, under conditions that might favor an SN1 pathway, neopentyl systems are prone to rearrangement. The initially formed primary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. While this rearrangement is a well-known phenomenon, the precise dynamics and the potential for competing reaction pathways are not fully elucidated for this compound. For instance, the fate of the second tosylate group during or after the rearrangement of the first electrophilic center is a complex question. Could intramolecular reactions or the formation of bridged intermediates play a role?

Recent computational studies on carbocation rearrangements in complex natural product synthesis have highlighted the power of theoretical calculations in predicting and understanding such intricate mechanistic pathways. Applying these advanced computational methods to the reactions of this compound could provide valuable insights into its unexplored reactivity. For example, a detailed mapping of the potential energy surface for its reactions with various nucleophiles could reveal novel reaction pathways or identify conditions to control the outcome of a reaction, steering it towards a desired product and away from undesired rearrangements.

常见问题

Q. What are the recommended methods for synthesizing and purifying 1,3-Bis(tosyloxy)-2,2-dimethylpropane?

This compound is typically synthesized by tosylating 2,2-dimethyl-1,3-propanediol using p-toluenesulfonyl chloride under basic conditions. Purification involves recrystallization from a suitable solvent (e.g., ethanol or acetone), leveraging its crystalline powder form and melting point of 121°C to confirm purity . Yield optimization requires stoichiometric control of tosyl chloride and rigorous exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the absence of hydroxyl protons and verify the integration of tosyl (7.2–7.8 ppm aromatic protons) and dimethylpropane backbone signals.

- FT-IR : Detection of sulfonate ester peaks (~1360 cm⁻¹ and 1170 cm⁻¹) and absence of hydroxyl stretches (~3200–3600 cm⁻¹) .

- Melting Point Analysis : Consistency with the reported 121°C (deviations >2°C suggest impurities) .

Q. How should researchers handle safety risks associated with this compound?

Follow hazard codes S22 ("Do not breathe dust") and S24/25 ("Avoid contact with skin and eyes"). Use PPE (gloves, goggles) and work in a fume hood due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Store sealed in dry conditions at room temperature to prevent decomposition .

Q. What solvents are compatible with this compound for reaction design?

It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in acetone or dichloromethane. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis of the tosyloxy groups .

Q. How can researchers confirm the absence of unreacted starting materials post-synthesis?

Thin-layer chromatography (TLC) with UV visualization or iodine staining is recommended. The compound’s high molecular weight (412.52 g/mol) and non-polar tosyl groups result in distinct Rf values compared to diol or tosyl chloride precursors .

Advanced Research Questions

Q. How can crystallographic data for derivatives of this compound be refined using SHELX software?

SHELXL is ideal for refining small-molecule crystal structures due to its robust handling of twinning and high-resolution data. For derivatives, assign anisotropic displacement parameters to sulfonate groups and validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s methodology) to resolve packing ambiguities .

Q. What mechanistic insights explain its role as a bifunctional leaving group in nucleophilic substitutions?

The tosyloxy groups act as excellent leaving groups due to the electron-withdrawing sulfonate moiety. In SN2 reactions, the steric hindrance from the 2,2-dimethylpropane backbone can lead to regioselectivity differences. Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁸O) help distinguish concerted vs. stepwise mechanisms .

Q. How should researchers address contradictions in reaction yields when using this reagent?

Yield variability often stems from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。